Structural Identity Confirmation as a Tofacitinib-Specific Impurity vs. Generic Pyrimidine Derivatives
The compound is unequivocally identified as a Tofacitinib-related impurity (Impurity 138), distinguishing it from other piperazinyl-pyrimidine compounds that are explored for caspase inhibition. Unlike the 2,6-di(pyrrolidin-1-yl)pyrimidine scaffold used in inflammatory caspase research, which has demonstrated low nanomolar Ki values (e.g., CK-1-41 with Ki < 100 nM for caspase-1) , this compound's defined, mono-substituted structure is relevant only as an analytical reference marker for the specific drug substance Tofacitinib .
| Evidence Dimension | Primary Application and Structural Specificity |
|---|---|
| Target Compound Data | C20H27N5; designated Tofacitinib Impurity 138; application: pharmaceutical reference standard |
| Comparator Or Baseline | Generic 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine analogs (e.g., CK-1-41); application: caspase inhibition research |
| Quantified Difference | The target compound is not studied for caspase inhibition. Its procurement value is solely as an impurity standard, a function no other scaffold analog can perform due to a lack of identical molecular structure and CAS assignment. |
| Conditions | Cross-application and structural specificity analysis. No direct biological assay comparison exists. |
Why This Matters
For a QC laboratory, the CAS number and associated structural data provide the exact identity required for impurity tracking, which is a non-negotiable regulatory requirement that no functionally similar but structurally distinct molecule can satisfy.
